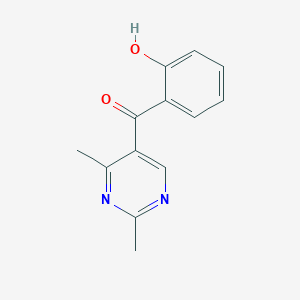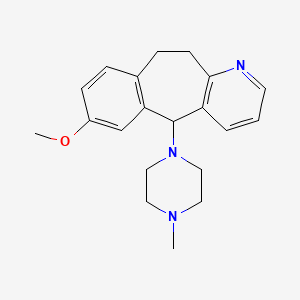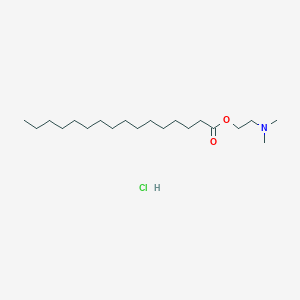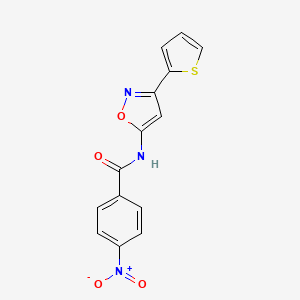
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide is a complex organic compound characterized by the presence of a nitro group, a thienyl group, and an isoxazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-nitrobenzoyl chloride with 3-(2-thienyl)-5-isoxazoleamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thienyl and isoxazolyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-N-(3-(2-thienyl)-5-isoxazolyl)benzamide.
Scientific Research Applications
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thienyl and isoxazolyl groups can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(4-(2-thienyl)-1,3-thiazol-2-yl)benzamide
- 4-Nitro-N-(2-(2-thienyl)-1,3-thiazol-4-yl)benzamide
Uniqueness
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide is unique due to the presence of the isoxazolyl group, which imparts distinct chemical and biological properties compared to its thiazole analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
37852-57-6 |
|---|---|
Molecular Formula |
C14H9N3O4S |
Molecular Weight |
315.31 g/mol |
IUPAC Name |
4-nitro-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C14H9N3O4S/c18-14(9-3-5-10(6-4-9)17(19)20)15-13-8-11(16-21-13)12-2-1-7-22-12/h1-8H,(H,15,18) |
InChI Key |
KAQNTNAYHXCMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


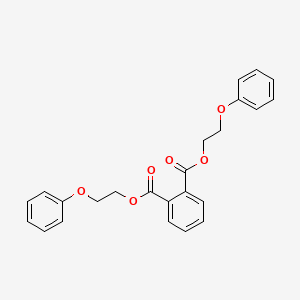
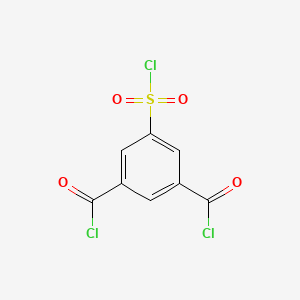


![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)


